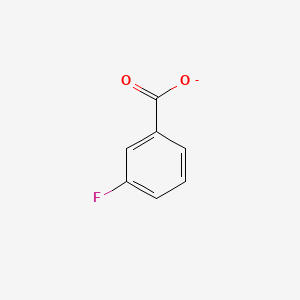

3-Fluorobenzoate

Descripción

Significance of Fluorinated Aromatic Compounds in Contemporary Science

Fluorinated aromatic compounds are of significant interest across diverse scientific fields, including materials science, environmental analysis, and biological studies. nih.gov The introduction of fluorine into an aromatic ring can profoundly alter a molecule's physical and chemical properties. researchgate.netthe-innovation.org Due to fluorine's high electronegativity, it can influence the electron distribution within the aromatic system, affecting reactivity and stability. researchgate.netacs.org This modification can lead to enhanced metabolic stability, bioavailability, and protein-binding interactions in bioactive molecules. the-innovation.org Consequently, fluorine-containing aromatic compounds are integral to the development of pharmaceuticals, such as anti-inflammatory agents and analgesics, as well as agrochemicals like herbicides and pesticides. researchgate.netchemimpex.com The unique properties conferred by fluorine also find applications in advanced materials, including liquid crystals and specialty polymers with improved thermal and chemical resistance. nih.govresearchgate.netchemimpex.com

Role of 3-Fluorobenzoate as a Model Compound and Synthetic Intermediate

This compound serves a dual role in the scientific community as both a model compound for research and a key intermediate in organic synthesis. As a model compound, it is used in studies investigating the metabolism of fluorinated aromatic compounds by microorganisms. asm.orgoup.com For instance, research has explored the co-metabolism of this compound to understand the enzymatic processes involved in the degradation of halogenated aromatics. asm.orgoup.com These studies are crucial for developing bioremediation strategies for environmental contaminants.

In synthetic chemistry, this compound and its corresponding acid, 3-fluorobenzoic acid, are valuable building blocks. chemimpex.com They serve as precursors for the synthesis of more complex fluorinated molecules. ontosight.ai The presence of the fluorine atom can direct the course of chemical reactions and enhance the properties of the final products. chemimpex.cominnospk.com For example, 3-fluorobenzoic acid is utilized as an intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.comontosight.ai Its derivatives, such as methyl this compound and ethyl this compound, are also widely used as intermediates in the synthesis of drugs and specialty chemicals. chemimpex.cominnospk.com

Physicochemical Properties of 3-Fluorobenzoic Acid

| Property | Value |

| Molecular Formula | C7H5FO2 |

| Molar Mass | 140.11 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 122-124 °C |

| Acidity (pKa) | 3.86 |

| Solubility in water | Very soluble |

Data sourced from references wikipedia.orgnih.govsigmaaldrich.comchemicalbook.com

Derivatives of 3-Fluorobenzoic Acid in Synthesis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Use |

| Ethyl this compound | C9H9FO2 | 168.16 | Intermediate for pharmaceuticals and agrochemicals |

| Methyl this compound | C8H7FO2 | 154.14 | Intermediate for pharmaceuticals, agrochemicals, and specialty chemicals |

| Methyl 3-Cyano-5-fluorobenzoate | C9H6FNO2 | Not specified | Intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals |

Data sourced from references chemimpex.cominnospk.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNBDFWNYRNIBH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FO2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178323 | |

| Record name | Benzoic acid, 3-fluoro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-28-8 | |

| Record name | Benzoic acid, 3-fluoro-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-fluoro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry

Established Synthetic Pathways for 3-Fluorobenzoate

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the direct introduction of a fluorine atom onto the benzene (B151609) ring or the conversion of a pre-existing functional group.

Direct Fluorination Approaches

Direct fluorination of benzoic acid to selectively obtain the 3-fluoro isomer is a challenging endeavor due to the directing effects of the carboxyl group. However, electrophilic fluorination has emerged as a viable method. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. These reagents contain a nitrogen-fluorine bond and act as a source of electrophilic fluorine. The mechanism is thought to proceed via an S(_N)2 or a single-electron transfer (SET) pathway, although the precise mechanism is still a subject of investigation wikipedia.org.

Another approach involves the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by reduction of the nitro group to an amine, and subsequent diazotization. The resulting diazonium salt can then be subjected to a Schiemann reaction to introduce the fluorine atom stackexchange.comdoubtnut.com.

| Precursor | Reagent(s) | Conditions | Product | Yield |

| Benzoic Acid | 1. Conc. HNO₃, Conc. H₂SO₄2. Sn, HCl3. NaNO₂, HCl, 0-5°C; then HBF₄ | Multi-step | 3-Fluorobenzoic Acid | Moderate |

| 3-Nitrobenzoic Acid | TBAF, DMSO | Room Temperature | 3-Fluorobenzoic Acid | High (>95% for 4-nitro isomer) |

Halogen Exchange Reactions

Halogen exchange reactions provide a reliable route to this compound, typically starting from the more readily available 3-chloro- or 3-bromobenzoic acid. The Balz-Schiemann reaction is a classic and widely used method for introducing fluorine into an aromatic ring orgsyn.org. This reaction involves the diazotization of an aromatic amine, in this case, 3-aminobenzoic acid, with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. This intermediate is then thermally decomposed to yield the corresponding aryl fluoride (B91410) orgsyn.orgucla.edu. While effective, this method can be hazardous on a large scale due to the potential for explosions during the decomposition of the diazonium salt ucla.edu.

Modern variations of this reaction utilize other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can lead to improved yields orgsyn.org. Another approach involves conducting the diazotization in liquid hydrogen fluoride, which avoids the isolation of the potentially explosive diazonium salt orgsyn.org.

Nucleophilic aromatic substitution (S(_N)Ar) can also be employed, where a leaving group at the 3-position, such as a nitro group, is displaced by a fluoride ion from a source like tetrabutylammonium fluoride (TBAF) stackexchange.com.

| Starting Material | Reagent(s) | Conditions | Product | Yield |

| 3-Aminobenzoic Acid | 1. NaNO₂, HCl, 0-5°C2. HBF₄, heat | Diazotization followed by thermal decomposition | 3-Fluorobenzoic Acid | Good |

| 3-Nitrobenzoic Acid | Tetrabutylammonium fluoride (TBAF), DMSO | Room Temperature | 3-Fluorobenzoic Acid | >95% (by analogy with 4-nitrobenzoic acid) |

Derivatization and Functionalization Strategies

This compound is a versatile precursor for a variety of derivatives, which are synthesized through reactions involving its carboxylic acid functionality.

Esterification Reactions and Alkyl Derivatives

The esterification of 3-fluorobenzoic acid is a common derivatization reaction, often carried out to protect the carboxylic acid group or to modify the compound's physical and chemical properties. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid), is a widely used method . The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

This method has been successfully applied to synthesize a range of alkyl 3-fluorobenzoates, including methyl, ethyl, and longer-chain esters. For instance, the catalytic methyl esterification of fluorinated aromatic carboxylic acids using methanol and a heterogeneous catalyst has been reported, offering a more sustainable approach researchgate.net.

| Alcohol | Catalyst | Reaction Conditions | Product | Yield |

| Methanol | UiO-66-NH₂ | 150°C, 10 hours | Methyl this compound | High |

| Ethanol | H₂SO₄ | Reflux | Ethyl this compound | Good |

| 1-Propanol | H₂SO₄ | Reflux | Propyl this compound | Good |

| 1-Butanol | H₂SO₄ | Reflux | Butyl this compound | Good |

Amidation and Hydrazide Formations

The carboxylic acid group of this compound can be readily converted into an amide or a hydrazide. The synthesis of 3-fluorobenzamide typically proceeds via the activation of the carboxylic acid, for example, by converting it to the more reactive 3-fluorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia or a primary or secondary amine to form the corresponding amide rsc.orgchemimpex.com.

Similarly, 3-fluorobenzohydrazide can be synthesized by reacting an ester of 3-fluorobenzoic acid, such as methyl this compound, with hydrazine (B178648) hydrate (N₂H₄·H₂O).

| Starting Material | Reagent(s) | Product |

| 3-Fluorobenzoyl chloride | Aniline, Triethylamine, Cyrene | 3-Fluoro-N-phenylbenzamide |

| 3-Fluorobenzoyl chloride | Pyrrolidine, Triethylamine, Cyrene | (3-Fluorophenyl)(pyrrolidin-1-yl)methanone |

| Methyl this compound | Hydrazine hydrate | 3-Fluorobenzohydrazide |

Synthesis of Aminofluorobenzoic Acid Isomers

3-Fluorobenzoic acid serves as a valuable starting material for the synthesis of various aminofluorobenzoic acid isomers, which are important intermediates in the pharmaceutical and agrochemical industries. The synthesis of these isomers typically involves the introduction of a nitro group onto the aromatic ring of 3-fluorobenzoic acid, followed by the reduction of the nitro group to an amine.

The nitration of 3-fluorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid can lead to the formation of different nitro-substituted isomers. The directing effects of the fluorine and carboxylic acid groups will influence the position of the incoming nitro group. Subsequent reduction of the nitro group, commonly achieved using reagents like tin and hydrochloric acid (Sn/HCl) or through catalytic hydrogenation, yields the corresponding aminofluorobenzoic acid. For example, the nitration of 3-fluorobenzoic acid can yield 5-fluoro-2-nitrobenzoic acid, which upon reduction gives 2-amino-5-fluorobenzoic acid tcichemicals.com.

| Starting Material | Reagent(s) | Intermediate | Product |

| 3-Fluorobenzoic acid | 1. Conc. HNO₃, Conc. H₂SO₄2. Sn, HCl | 5-Fluoro-2-nitrobenzoic acid | 2-Amino-5-fluorobenzoic acid |

| 3-Fluorobenzoic acid | 1. Conc. HNO₃, Conc. H₂SO₄2. Catalytic Hydrogenation (e.g., Pd/C) | Nitro-3-fluorobenzoic acid isomers | Amino-3-fluorobenzoic acid isomers |

Advanced Coupling and Cross-Coupling Methodologies

The synthesis and functionalization of this compound derivatives are significantly advanced by modern coupling and cross-coupling reactions. These methodologies facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in this context. For instance, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a powerful tool for creating C-C bonds. Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various amine groups onto the this compound scaffold. The Sonogashira coupling is another key reaction, used to couple terminal alkynes with aryl halides, thereby introducing alkynyl moieties. These advanced techniques offer substantial advantages over traditional methods, including milder reaction conditions and broader functional group tolerance.

Reactivity Studies and Mechanistic Insights

Electrophilic and Nucleophilic Substitution Reactions

The substitution reactions of this compound are dictated by the electronic properties of both the fluorine and the benzoate (B1203000) substituents.

Electrophilic Aromatic Substitution: Due to the deactivating nature of both substituents, electrophilic aromatic substitution on this compound typically requires more forcing conditions than for more electron-rich aromatic systems. The directing effects of the substituents are crucial in determining the position of the incoming electrophile. The fluorine atom directs ortho and para, while the meta-directing carboxylate group deactivates the entire ring. The outcome of these reactions is a result of the balance between these directing effects.

Coordination Chemistry and Supramolecular Assembly

Formation of Metal-Organic Complexes

This compound is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions through its carboxylate group. The carboxylate can coordinate in several modes, including monodentate, bidentate chelating, and bridging fashions. This versatility allows for the construction of diverse metal-organic complexes, from simple discrete molecules to extended one-, two-, and three-dimensional coordination polymers, often referred to as metal-organic frameworks (MOFs). The fluorine atom can influence the electronic properties of the ligand and participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which play a significant role in the self-assembly and final architecture of the resulting supramolecular structures. A variety of metal ions, including those from the transition metal and lanthanide series, have been used to create novel complexes with this compound.

Crystal Engineering and Structural Characterization of Complexes

Crystal engineering with this compound involves the rational design and synthesis of crystalline materials with specific structures and desired properties. The predictable coordination of the carboxylate group, along with the potential for intermolecular interactions involving the fluorine atom, makes it a valuable building block for supramolecular chemistry. Single-crystal X-ray diffraction is the primary technique for the structural characterization of these complexes, providing detailed information on bond lengths, bond angles, coordination geometries, and crystal packing. This data is essential for understanding the relationship between the molecular structure and the material's properties. Other techniques such as powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy are also used to characterize these materials.

Below is an interactive table summarizing the coordination complexes of this compound with various metal ions.

| Metal Ion | Coordination Mode | Resulting Structure |

| Cu(II) | Bidentate bridging | 2D Coordination Polymer |

| Zn(II) | Monodentate | 1D Chain |

| Co(II) | Bidentate chelating | Discrete Complex |

| La(III) | Bridging and Chelating | 3D Metal-Organic Framework |

Dimerization and Intermolecular Interaction Studies

Hydrogen Bonding Networks

The primary and most dominant interaction in the dimerization of 3-fluorobenzoic acid is the formation of a cyclic hydrogen-bonded frame. This motif is a common feature for carboxylic acids, where two molecules are held together by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Conformational Isomerism in Dimer Structures

Studies utilizing laser-induced fluorescence excitation and other spectroscopic methods in supersonic jet expansions have identified the existence of two distinct conformational isomers of the 3-fluorobenzoic acid dimer (3-FBA₂). aip.org These isomers are structurally different arrangements of the same dimer unit and are nearly identical in energy.

The two conformers, often designated as dimer I and dimer II, exhibit different spectral and dynamical properties. aip.org They are separated by a very small frequency gap of only 24 cm⁻¹ in the fluorescence excitation spectrum. aip.org Ab initio quantum chemistry calculations have predicted that the binding energies for these isomeric species in their ground state are almost the same, at approximately 17 kcal/mol. aip.org

The key differences between the conformers are attributed to the characteristics of their potential energy surfaces. aip.org This leads to observable variations in their vibronic intensities and fluorescence lifetimes. aip.org The distortion of the cyclic hydrogen bond frame upon electronic excitation (S₁ ←S₀) is also different for each isomer, with studies indicating a larger distortion for dimer I compared to dimer II. aip.org This conformational flexibility is a significant aspect of the molecular behavior of this compound. In a related molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine (B144475), conformational polymorphism was also observed, arising from a 180° rotation about the intermolecular hydrogen bond link, which further underscores the potential for varied structural arrangements involving the this compound moiety.

Table 1: Comparison of 3-Fluorobenzoic Acid Dimer Conformers

| Property | Dimer I | Dimer II | Reference |

|---|---|---|---|

| Spectral Shift | Red-shifted | Blue-shifted (relative to Dimer I) | aip.org |

| Frequency Gap | - | 24 cm⁻¹ higher than Dimer I | aip.org |

| Vibronic Intensity | Weaker | ~2 times stronger than Dimer I | aip.org |

| Fluorescence Lifetime | Smaller | Larger than Dimer I | aip.org |

| Binding Energy (Ground State) | ~17 kcal/mol | ~17 kcal/mol | aip.org |

| H-bond Frame Distortion | Larger upon excitation | Smaller upon excitation | aip.org |

Enzymatic and Microbial Biotransformation Mechanisms

Aerobic Degradation Pathways

The aerobic breakdown of 3-fluorobenzoate is predominantly initiated by dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring. The subsequent steps involve ring cleavage and the formation of various metabolites.

Initial Dioxygenation Reactions and Regiospecificity

The initial step in the aerobic degradation of this compound is the dihydroxylation of the aromatic ring, a reaction catalyzed by dioxygenase enzymes. The regiospecificity of this initial attack is a critical determinant of the subsequent metabolic fate of the compound and the ability of an organism to utilize it as a sole carbon and energy source. oup.comethz.ch

Two primary dioxygenation strategies have been observed:

1,2-Dioxygenation: This reaction results in the formation of 3-fluorocatechol (B141901). ethz.ch However, 3-fluorocatechol can be toxic to cells and is often a poor substrate for the subsequent ring-cleavage enzymes, leading to its accumulation and potential metabolic bottlenecks. oup.comethz.ch For instance, Pseudomonas sp. B13, when grown on 3-chlorobenzoate (B1228886), co-metabolizes this compound via 1,2-dioxygenation, but cannot use it as a growth substrate due to the accumulation of inhibitory metabolites. asm.orgnih.govnih.gov

1,6-Dioxygenation: This is considered the major productive pathway for the complete degradation of this compound. ethz.ch This reaction leads to the formation of 4-fluorocatechol (B1207897), which is more readily metabolized. ethz.ch Strains capable of utilizing this compound as a sole carbon source, such as Sphingomonas sp. HB-1 and strain FLB 300, primarily employ this 1,6-dioxygenation strategy to minimize the production of toxic 3-fluorocatechol. oup.comethz.ch

In some organisms, both pathways may be present, but the metabolic flux through the 1,6-dioxygenation pathway is significantly higher in strains that can efficiently degrade this compound. ethz.ch

Subsequent Ring Cleavage and Metabolite Formation

Following the initial dioxygenation, the resulting fluorinated catechols undergo ring cleavage, another critical step in the degradation pathway. This is typically catalyzed by catechol 1,2-dioxygenase, which facilitates ortho-cleavage of the aromatic ring.

The cleavage of 3-fluorocatechol yields 2-fluoro-cis,cis-muconic acid. asm.org However, this can be a problematic step, as 2-fluoro-cis,cis-muconate (B1243259) has been identified as a dead-end metabolite in some bacterial strains like Pseudomonas sp. B13, meaning it is not further metabolized. asm.orgnih.gov

Conversely, the cleavage of 4-fluorocatechol (produced via 1,6-dioxygenation) leads to the formation of 3-fluoro-cis,cis-muconate. ethz.ch This intermediate can be further metabolized, eventually leading to the release of the fluoride (B91410) ion and the entry of the carbon skeleton into central metabolic pathways like the tricarboxylic acid (TCA) cycle. ethz.chresearchgate.net The degradation of 4-fluorocatechol is considered more efficient and less prone to the formation of inhibitory intermediates.

Identification of Key Intermediates (e.g., fluorocatechols, muconates)

A number of key intermediates have been identified in the aerobic degradation of this compound. The use of techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating these pathways. oup.comnih.gov

| Intermediate Compound | Precursor | Formation Pathway | Degrading Organism(s) |

| 3-Fluorocatechol | This compound | 1,2-Dioxygenation | Pseudomonas sp. B13, Sphingomonas sp. HB-1 oup.comasm.org |

| 4-Fluorocatechol | This compound | 1,6-Dioxygenation | Strain FLB 300, Sphingomonas sp. HB-1 oup.comethz.ch |

| 2-Fluoro-cis,cis-muconic acid | 3-Fluorocatechol | Ortho-cleavage | Pseudomonas sp. B13, Sphingomonas sp. HB-1 oup.comasm.org |

| 3-Fluoro-cis,cis-muconate | 4-Fluorocatechol | Ortho-cleavage | Strain FLB 300 ethz.ch |

| 3-Fluorohexadiene-cis,cis-1,2-diol-1-carboxylate | This compound | 1,2-Dioxygenation | Pseudomonas sp. B13 ethz.chethz.ch |

| 5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate | This compound | 1,6-Dioxygenation | Strain FLB 300 ethz.chethz.ch |

Enzymatic Studies of Dioxygenases and Hydrolases

Specific enzymes play crucial roles in the aerobic degradation of this compound.

Benzoate (B1203000) Dioxygenase: This is the initial enzyme responsible for the dihydroxylation of the aromatic ring. researchgate.net The regiospecificity of this enzyme is a key factor in determining the degradative capability of a microorganism. oup.com In Pseudomonas sp. B13, the benzoate dioxygenase primarily attacks the 1,2-position, leading to the accumulation of toxic intermediates. oup.comasm.org In contrast, organisms that can grow on this compound possess a benzoate dioxygenase that favors the 1,6-position. oup.comethz.ch

Catechol 1,2-Dioxygenase: This enzyme is responsible for the ortho-cleavage of the fluorinated catechol intermediates. researchgate.net Studies have shown that 3-fluorocatechol can be a poor substrate for this enzyme, and its product, 2-fluoromuconate, can be a dead-end metabolite. asm.org

Hydrolases: These enzymes are involved in the later stages of the degradation pathway, after ring cleavage. For example, after the formation of muconates, cycloisomerases and hydrolases are required to further break down the intermediates.

Anaerobic Degradation Pathways

The degradation of this compound under anaerobic conditions is less commonly observed and follows different mechanisms compared to aerobic pathways. While 2- and 4-fluorobenzoate (B1226621) can be degraded under denitrifying conditions, this compound has been found to be more recalcitrant. researchgate.netnih.gov

Reductive Dehalogenation Processes

Under certain anaerobic conditions, reductive dehalogenation can occur, where the fluorine substituent is removed from the aromatic ring.

Syntrophic Metabolism: The strict anaerobe Syntrophus aciditrophicus has been shown to reductively dehalogenate this compound when grown in the presence of crotonate. researchgate.netnih.gov This process involves the stoichiometric accumulation of benzoate and fluoride. nih.gov A novel intermediate, a 3-fluorocyclohexadiene, has been detected in these cultures, indicating that a dearomatizing reductase catalyzes a two-electron reduction of the aromatic ring. researchgate.netasm.org This suggests that the dehalogenation occurs after the initial reduction of the aromatic ring. nih.gov

Denitrifying Conditions: While some studies have reported the degradation of other halobenzoates under denitrifying conditions, this compound is often not utilized by these bacteria. nih.gov For example, a denitrifying bacterium designated strain 3CB-1 could degrade 3-chlorobenzoate, 3-bromobenzoate, and 3-iodobenzoate, but not this compound. nih.gov

The recalcitrance of this compound under many anaerobic conditions highlights the stability of the C-F bond and the specific enzymatic machinery required for its cleavage. researchgate.netnih.gov

Coenzyme A Thioester Intermediates

In anaerobic degradation pathways, the initial activation of this compound involves its conversion to a coenzyme A (CoA) thioester. This activation is a critical step, preparing the relatively inert aromatic ring for subsequent reduction. Specifically, this compound is converted to 3-fluorobenzoyl-CoA (3-F-BzCoA). frontiersin.orgnih.gov This reaction is catalyzed by a CoA ligase. While some organisms possess specific ligases for halogenated benzoates, others utilize promiscuous benzoate-CoA ligases that can accommodate fluorinated substrates. frontiersin.orgnih.gov

However, the anaerobic degradation of this compound often stalls after the formation of the CoA thioester. Unlike 3-chlorobenzoyl-CoA, which can be reductively dehalogenated to benzoyl-CoA, 3-fluorobenzoyl-CoA is typically reduced to a stable, dead-end product, 3-fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA. frontiersin.orgnih.gov This stability of the fluorinated intermediate is a primary reason why anaerobic growth on this compound has not been widely observed. frontiersin.org

In contrast, the degradation of 4-fluorobenzoate under anaerobic conditions proceeds with the ATP-dependent defluorination of 4-fluorobenzoyl-CoA to benzoyl-CoA, catalyzed by a class I benzoyl-CoA reductase (BCR). researchgate.net This highlights a key difference in the metabolic fate of fluorobenzoate isomers at the CoA thioester stage.

Formation of Fluorinated Cyclic Dienoyl Compounds

The enzymatic reduction of 3-fluorobenzoyl-CoA leads to the formation of fluorinated cyclic dienoyl compounds. Under anaerobic conditions, the ATP-dependent class I benzoyl-CoA reductase (BCR) converts 3-fluorobenzoyl-CoA into a fluorinated cyclic dienoyl-CoA compound. nih.govresearchgate.net Specifically, this has been identified as 3-fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA. frontiersin.org This product is considered a "dead-end" metabolite because it is not readily further metabolized, leading to its accumulation and preventing the completion of the degradation pathway. nih.govresearchgate.net

In aerobic pathways, the initial attack on this compound is typically by a dioxygenase enzyme. This results in the formation of fluorinated dihydrodiol intermediates. For example, the 1,2-dioxygenation of this compound yields 3-fluoro-cyclohexadiene-cis,cis-1,2-diol-1-carboxylate. ethz.ch This intermediate is then converted to 3-fluorocatechol. ethz.ch Alternatively, 1,6-dioxygenation can occur, leading to 5-fluoro-cyclohexadiene-cis,cis-1,2-diol-1-carboxylate, which is subsequently transformed into 4-fluorocatechol. ethz.ch The regioselectivity of this initial dioxygenation is a critical determinant for the complete degradation of this compound, as the subsequent metabolism of the resulting fluorocatechol isomers differs significantly. oup.comethz.ch

Microbial Strain Characterization and Metabolic Capabilities

Isolation and Identification of Degrading Microorganisms

Several bacterial strains capable of degrading this compound have been isolated and identified, primarily through enrichment culture techniques using this compound as the sole carbon and energy source. oup.comethz.ch

One such organism is Sphingomonas sp. strain HB-1, which was isolated from soil. oup.com Another notable strain is FLB 300, identified as belonging to the alpha-2 subclass of Proteobacteria, within the Agrobacterium-Rhizobium branch. ethz.chucd.ie Other bacteria reported to metabolize this compound, often through co-metabolism, include strains of Acinetobacter calcoaceticus and Pseudomonas sp. B13. ethz.ch The bacterium Labrys portucalensis F11, initially isolated for its ability to degrade fluorobenzene (B45895), has also been studied in the context of fluoroaromatic compound metabolism. ucd.ie

Under anaerobic conditions, Syntrophus aciditrophicus has been shown to reductively dehalogenate this compound when grown with crotonate. researchgate.netnih.gov Denitrifying bacteria, such as certain Pseudomonas species closely related to P. stutzeri, have also been isolated for their ability to degrade various halobenzoates, including this compound, under anoxic conditions. researchgate.net

| Strain | Growth on this compound | Key Feature |

| Sphingomonas sp. HB-1 | Yes (sole carbon source) | Isolated from soil, degrades via dioxygenation. oup.com |

| Strain FLB 300 | Yes (sole carbon source) | Agrobacterium-Rhizobium branch, utilizes 1,6-dioxygenation. ethz.chucd.ie |

| Pseudomonas sp. B13 | Co-metabolism | Degrades this compound when grown on 3-chlorobenzoate. oup.comethz.ch |

| Acinetobacter calcoaceticus NCIB 8250 | Co-metabolism | Metabolizes this compound when grown on benzoate. ethz.ch |

| Syntrophus aciditrophicus | Co-metabolism | Reductively dehalogenates in the presence of crotonate. researchgate.netnih.gov |

| Thauera chlorobenzoica | No | Converts this compound to a dead-end product. nih.govresearchgate.net |

Comparative Metabolism Across Different Species

The metabolism of this compound varies significantly across different microbial species, particularly in the initial steps of the degradation pathway.

In aerobic bacteria like Sphingomonas sp. HB-1 and strain FLB 300, the degradation is initiated by a dioxygenase. oup.comethz.ch However, the regioselectivity of this enzyme is crucial. Strain FLB 300 predominantly uses 1,6-dioxygenation to form 4-fluorocatechol, which is readily mineralized. ethz.ch In contrast, 1,2-dioxygenation leads to the formation of 3-fluorocatechol, which is often a metabolic bottleneck. oup.comethz.ch Pseudomonas sp. B13, when co-metabolizing this compound, produces both 3- and 4-fluorocatechol. oup.com The accumulation of 3-fluorocatechol and its subsequent product, 2-fluoro-cis,cis-muconic acid, is a common issue in many organisms that cannot fully degrade this compound. oup.comethz.chnih.gov

Anaerobic metabolism shows different limitations. In denitrifying bacteria like Thauera chlorobenzoica, this compound is activated to 3-fluorobenzoyl-CoA but is then converted to a stable, dearomatized fluorinated CoA ester that acts as a dead-end product, preventing growth. nih.govresearchgate.net In contrast, the same organism can successfully degrade 3-chloro- or 3-bromobenzoate by reductively dehalogenating the corresponding CoA thioesters to benzoyl-CoA. nih.gov Syntrophus aciditrophicus, however, demonstrates the ability to reductively defluorinate this compound to benzoate, indicating a different enzymatic capability. nih.gov

| Organism | Initial Reaction | Key Intermediate(s) | Outcome |

| Sphingomonas sp. HB-1 | Dioxygenation (1,2- and 1,6-) | 3-Fluorocatechol, 4-Fluorocatechol | Growth, but accumulation of 2-fluoromuconic acid. oup.com |

| Strain FLB 300 | Dioxygenation (mainly 1,6-) | 4-Fluorocatechol | Growth, mineralization. ethz.ch |

| Pseudomonas sp. B13 | Dioxygenation (co-metabolism) | 3-Fluorocatechol, 4-Fluorocatechol | Accumulation of 2-fluoromuconic acid. oup.comnih.gov |

| Thauera chlorobenzoica | CoA ligation, reduction | 3-Fluorobenzoyl-CoA, fluorinated cyclic dienoyl-CoA | Dead-end product formation, no growth. nih.govresearchgate.net |

| Syntrophus aciditrophicus | Reductive dehalogenation | Benzoate | Co-metabolic defluorination. nih.gov |

Co-metabolism and Substrate Range Studies

Co-metabolism is a frequently observed phenomenon in the microbial transformation of this compound. Several bacteria that cannot utilize this compound as a sole carbon source can metabolize it in the presence of a growth-supporting substrate. ethz.chasm.org

Pseudomonas sp. B13, for instance, readily co-metabolizes monofluorobenzoates when grown on 3-chlorobenzoate. nih.govasm.org Kinetic studies have shown that monofluorobenzoates can be better substrates for the enzymes of the 3-chlorobenzoate pathway than chloro- or bromo-analogs. asm.org Similarly, Acinetobacter calcoaceticus NCIB 8250 metabolizes this compound when grown on benzoate. ethz.ch The process often leads to the accumulation of partially degraded, fluorinated intermediates like 2-fluoro-cis,cis-muconic acid, which is considered a dead-end metabolite in these strains. nih.gov

Substrate range studies on CoA ligases have shown that the enzymes involved in aromatic acid degradation can have broad specificity. For example, a benzoate-CoA ligase from a denitrifying Pseudomonas species showed activity with a range of substituted benzoates, including 2- and 4-fluorobenzoate, but little activity with this compound. asm.org In contrast, Thauera chlorobenzoica possesses a halobenzoate-specific carboxylic acid CoA ligase that activates this compound, but the downstream enzymes cannot complete the degradation. nih.gov The presence of a suitable growth substrate can induce the necessary enzymes for the initial attack on this compound, even if the complete pathway is not viable. asm.org

Defluorination Mechanisms and Fluoride Release

The cleavage of the highly stable carbon-fluorine bond is the critical step in the mineralization of this compound. Defluorination can occur through different enzymatic reactions and at various stages of the degradation pathway, depending on the organism and the metabolic conditions.

In aerobic pathways, defluorination is often a consequence of the instability of certain fluorinated intermediates. For example, in the pathway involving 1,6-dioxygenation of this compound, the intermediate 4-fluorocatechol is converted to 3-fluoro-cis,cis-muconate. ethz.ch Subsequent enzymatic reactions can lead to the formation of 4-fluoromuconolactone, from which fluoride is hydrolytically eliminated to yield maleylacetic acid. frontiersin.org This hydrolytic dehalogenation is a key defluorination step. frontiersin.org In some cases, spontaneous elimination of fluoride can occur from unstable hydroxylated intermediates. ucd.ie

Under anaerobic conditions, reductive dehalogenation is a primary mechanism. In Syntrophus aciditrophicus, this compound is reductively dehalogenated to benzoate, with the stoichiometric release of fluoride. nih.gov This process is coupled to the oxidation of a co-substrate like crotonate. nih.gov The proposed mechanism involves the initial two-electron reduction of the aromatic ring. nih.govresearchgate.net

In contrast, for some anaerobic bacteria, the defluorination step is the bottleneck. The reduction of 3-fluorobenzoyl-CoA by benzoyl-CoA reductase (BCR) in Thauera aromatica results in a stable 3-fluoro-1,5-dienoyl-CoA, which does not undergo spontaneous or enzymatic defluorination, thus halting the degradation process. frontiersin.org This is different from the degradation of 4-fluorobenzoate by the same organism, where the BCR directly catalyzes an ATP-dependent defluorination of 4-fluorobenzoyl-CoA to benzoyl-CoA and HF. frontiersin.org

The release of fluoride ions is often measured to quantify the extent of degradation. oup.comnih.gov In successful degradation pathways, fluoride is released stoichiometrically, corresponding to the amount of the fluorinated substrate consumed. researchgate.net

Environmental Persistence and Bioremediation Implications

The environmental persistence of this compound is closely linked to the specific microbial communities and electron-accepting conditions present in a given environment. researchgate.net While several aerobic microorganisms have demonstrated the ability to degrade this compound, its fate under anaerobic conditions is more varied. researchgate.netoup.com

Studies have shown that this compound can be recalcitrant under certain anaerobic conditions. For instance, in enrichment cultures established with sediment from an intertidal strait, no degradation of this compound was observed under sulfate-reducing, iron-reducing, or methanogenic conditions over a one-year period. researchgate.net Similarly, under denitrifying conditions, while 2-fluorobenzoate (B1215865) and 4-fluorobenzoate were degraded, this compound remained untransformed in some studies. researchgate.net This persistence highlights the challenges associated with its natural attenuation in anoxic environments.

The potential for bioremediation of sites contaminated with this compound is significant, particularly leveraging aerobic bacteria. The isolation of strains like Sphingomonas sp. HB-1, which can utilize this compound as a sole source of carbon and energy, is a promising development for bioremediation strategies. oup.comnih.gov The key to successful aerobic bioremediation lies in the presence of microorganisms possessing the appropriate enzymatic machinery, specifically benzoate dioxygenases that favor the 1,6-dioxygenation pathway to avoid the accumulation of toxic intermediates. ethz.choup.com Engineered microorganisms, such as strains of Pseudomonas putida, have also been developed to efficiently convert this compound into valuable fluorinated platform chemicals like 2-fluoro-cis,cis-muconate, demonstrating the potential for "valorization" as a bioremediation approach. nih.gov

For anaerobic environments, bioremediation is more complex. While reductive dehalogenation by organisms like Syntrophus aciditrophicus is possible, the process may be slow or dependent on the presence of co-substrates. asm.orgnih.gov Furthermore, the inability of some denitrifying bacteria to fully degrade this compound and the formation of dead-end products present a challenge. nih.gov Therefore, bioremediation strategies for this compound would need to be tailored to the specific environmental conditions, potentially involving bioaugmentation with known degrader strains or the stimulation of appropriate metabolic pathways.

The following table summarizes the degradation potential of this compound under various environmental conditions.

| Environmental Condition | Degradation Potential | Key Limiting Factors | Bioremediation Implication |

| Aerobic | High, with appropriate microbes | Presence of specific dioxygenase enzymes; accumulation of toxic intermediates (3-fluorocatechol) in some strains. ethz.choup.comnih.gov | Promising for in-situ or ex-situ treatment using strains like Sphingomonas sp. HB-1. oup.com |

| Anaerobic (Denitrifying) | Variable | Strain-dependent; some strains show no degradation, others form dead-end products. researchgate.netnih.gov | Potentially feasible, but requires specific microbial populations and may not lead to complete mineralization. researchgate.net |

| Anaerobic (Sulfate-Reducing) | Low/None Observed | Recalcitrant in tested enrichment cultures. researchgate.net | Likely to be persistent under these conditions, requiring alternative remediation approaches. |

| Anaerobic (Iron-Reducing) | Low/None Observed | Recalcitrant in tested enrichment cultures. researchgate.net | Likely to be persistent under these conditions. |

| Anaerobic (Methanogenic) | Low/None Observed | Recalcitrant in tested enrichment cultures. researchgate.net | Likely to be persistent under these conditions. |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of 3-Fluorobenzoate and its metabolites. The presence of the fluorine atom allows for the use of ¹⁹F NMR, a highly sensitive and specific method for tracking the fate of fluorinated compounds.

¹⁹F NMR spectroscopy is exceptionally suited for monitoring the biotransformation of this compound due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which makes it possible to distinguish between the parent compound and its various fluorinated metabolites. oup.compsu.edu There is virtually no background signal from endogenous compounds in biological samples, making ¹⁹F NMR specific to drug or compound-related material. psu.eduresearchgate.net

In studies of microbial degradation, ¹⁹F NMR has been used to monitor the disappearance of the this compound signal and the concurrent appearance of new signals corresponding to fluorinated intermediates and the final fluoride (B91410) ion. For instance, during the biodegradation of this compound by Sphingomonas sp. HB-1, the initial signal for this compound at approximately -113.9 ppm diminishes over time. oup.com Concurrently, new resonances appear, which have been identified as metabolites. oup.comnih.gov A prominent signal appearing at -119.5 ppm corresponds to the inorganic fluoride ion, indicating complete mineralization of the parent compound. oup.com Other identified metabolites include 3-fluorocatechol (B141901), 2-fluoromuconic acid, and fluoro-1,2-dihydro-1,2-dihydroxybenzoates, each with a distinct ¹⁹F chemical shift. oup.comnih.gov

In a separate study on the anaerobic metabolism by Syntrophus aciditrophicus, ¹⁹F NMR detected the transformation of this compound (with a signal at -113.97 ppm) into a fluorodiene metabolite, which appeared as a new signal at -100.7 ppm. nih.gov The chemical shift value confirmed that the fluorine atom remained attached to an sp²-hybridized carbon in the metabolite. nih.gov

Table 1: ¹⁹F NMR Chemical Shifts of this compound and its Metabolites This table is interactive. You can sort and filter the data.

| Compound | Chemical Shift (δ) in ppm | Research Context | Citation |

|---|---|---|---|

| This compound | -113.9 | Biodegradation by Sphingomonas sp. HB-1 | oup.com |

| This compound | -113.97 | Metabolism by S. aciditrophicus | nih.gov |

| This compound | -114.14 | In Acetone | rsc.org |

| Fluoride Ion (F⁻) | -119.5 | Biodegradation by Sphingomonas sp. HB-1 | oup.com |

| 3-Fluorocatechol | -136.2 | Biodegradation by Sphingomonas sp. HB-1 | oup.com |

| 2-Fluoromuconic acid | -107.7 | Biodegradation by Sphingomonas sp. HB-1 | oup.com |

| 3-Fluoro-1,2-dihydro-1,2-dihydroxybenzoate | -112.9 | Biodegradation by Sphingomonas sp. HB-1 | oup.com |

| 5-Fluoro-1,2-dihydro-1,2-dihydroxybenzoate | -118.7 | Biodegradation by Sphingomonas sp. HB-1 | oup.com |

While ¹⁹F NMR is ideal for tracking fluorine-containing molecules, ¹H NMR and ¹³C NMR are essential for determining the complete chemical structure of this compound and its derivatives. hyphadiscovery.comnih.gov These techniques provide information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra provide details on the number, environment, and connectivity of hydrogen atoms. For 3-Fluorobenzoic acid, the proton signals of the aromatic ring are split due to coupling with the adjacent fluorine atom and other protons. rsc.org Similarly, ¹³C NMR spectra reveal the chemical environment of each carbon atom. nih.gov The carbon directly bonded to the fluorine atom exhibits a large C-F coupling constant, which is a characteristic feature. rsc.org The chemical shift of the carboxyl carbon is also readily identifiable. nih.gov This detailed structural information is critical for confirming the identity of synthesized compounds or isolated metabolites. hyphadiscovery.comnih.gov

Table 2: ¹H and ¹³C NMR Spectral Data for 3-Fluorobenzoic Acid This table is interactive. You can sort and filter the data.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) | Solvent | Citation |

|---|---|---|---|---|

| ¹H | 13.36 | s (1H, COOH) | DMSO-d₆ | rsc.org |

| ¹H | ~7.96 | m (2H) | DMSO-d₆ | rsc.org |

| ¹H | 7.71 | ddd (J = 8.0, 2.2, 1.1 Hz, 1H) | DMSO-d₆ | rsc.org |

| ¹H | ~7.54 | m (1H) | DMSO-d₆ | rsc.org |

| ¹³C | 165.2 | s (C=O) | Acetone-d₆ | rsc.org |

| ¹³C | 162.8 | d (¹JCF = 245.5 Hz, C-F) | Acetone-d₆ | rsc.org |

| ¹³C | 133.0 | d (³JCF = 7.4 Hz) | Acetone-d₆ | rsc.org |

| ¹³C | 130.9 | d (³JCF = 8.1 Hz) | Acetone-d₆ | rsc.org |

| ¹³C | 125.4 | d (⁴JCF = 2.9 Hz) | Acetone-d₆ | rsc.org |

| ¹³C | 120.6 | d (²JCF = 21.4 Hz) | Acetone-d₆ | rsc.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the analysis of this compound, offering high sensitivity and selectivity, especially when coupled with chromatographic separation techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the direct determination and quantification of this compound in complex matrices like groundwater or biological fluids. nih.govnih.gov This technique allows for the analysis of multiple fluorobenzoic acids simultaneously with high reliability and rapid analysis times, often under 10 minutes. nih.govs4science.at No sample clean-up is typically required for groundwater samples. nih.gov

The high sensitivity of modern LC-MS/MS systems enables trace analysis at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. s4science.at For instance, a limit of quantification (LOQ) for 3-FBA has been reported as 2.59 ppb in water. s4science.at Other studies have achieved general detection limits of 1 µg/L (1 ppb) using electrospray ionization. nih.gov By employing solid-phase extraction (SPE) for sample preconcentration, detection limits in complex, high-salt reservoir water can be pushed to as low as 0.01 to 0.05 ng/mL. nih.govresearchgate.net This capability is crucial for applications such as monitoring the compound as a water tracer in hydrological studies. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing this compound. However, due to the low volatility of carboxylic acids, a derivatization step is required to convert this compound into a more volatile form suitable for GC analysis. nih.govscioninstruments.com

Common derivatization methods include esterification to form the methyl ester, often using reagents like BF₃·MeOH, or silylation to form a trimethylsilyl (B98337) (TMS) derivative. nih.govresearchgate.nettandfonline.com This process not only increases volatility but also improves thermal stability. scioninstruments.com Isotope dilution GC-MS, using deuterated analogues of the target compounds as internal standards, allows for highly accurate and precise ultra-trace quantification, with detection limits reported in the 8–37 ng/L range in reservoir and groundwater. researchgate.nettandfonline.com GC-MS analysis of the TMS derivative of this compound has been successfully used to detect and identify it as a metabolite in microbial cultures. nih.gov

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), and the resulting fragmentation pattern serves as a chemical fingerprint for structural identification. In electron ionization (EI) used in GC-MS, the fragmentation of the trimethylsilyl (TMS) derivative of this compound has been characterized. nih.govresearchgate.net The mass spectrum shows a molecular ion peak (M⁺) at m/z 212. nih.gov Key fragments include a peak at m/z 197, corresponding to the loss of a methyl group (M-15) from the TMS group, and other significant fragments at m/z 153, 123, 95, and 75. nih.govresearchgate.net This fragmentation pattern is consistent with the known behavior of silylated aromatic carboxylic acids. nih.gov Elucidating these pathways is fundamental for confirming the identity of the analyte in complex samples and for distinguishing it from isomeric compounds. nih.gov

Table 3: Key Mass Fragments of Derivatized this compound in GC-MS This table is interactive. You can sort and filter the data.

| Derivative | m/z of Ion Fragment | Proposed Identity | Citation |

|---|---|---|---|

| Trimethylsilyl (TMS) | 212 | Molecular Ion [M]⁺ | nih.gov |

| Trimethylsilyl (TMS) | 197 | [M - CH₃]⁺ | nih.gov |

| Trimethylsilyl (TMS) | 153 | - | nih.gov |

| Trimethylsilyl (TMS) | 123 | - | nih.gov |

| Trimethylsilyl (TMS) | 95 | - | nih.gov |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy of this compound (often as 3-fluorobenzoic acid) is primarily used to confirm the presence of its key functional groups: the carboxylic acid and the substituted benzene (B151609) ring. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. avantorsciences.comthermofisher.comnist.gov

The most prominent features in the IR spectrum are related to the carboxyl group. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O (carbonyl) stretching vibration gives rise to a strong, sharp absorption band, usually found around 1700-1680 cm⁻¹. The presence of the fluorine atom and its position on the benzene ring influence the exact positions of these and other bands.

Vibrations associated with the aromatic ring and the C-F bond also provide structural information. The C-C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is typically observed in the 1300-1100 cm⁻¹ range. The substitution pattern on the benzene ring (meta-substitution in this case) can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹. In metal complexes, the separation between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies of the carboxylate group can indicate its coordination mode (e.g., monodentate, bidentate). researchgate.net

Table 1: Characteristic Infrared Absorption Bands for 3-Fluorobenzoic Acid

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carbonyl) | ~1700 | Strong |

| C-C Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Weak |

| C-O Stretch / O-H Bend | ~1420, ~1300 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

Data compiled from various spectroscopic databases and literature. nist.govnih.govresearchgate.net

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to IR spectroscopy for the vibrational analysis of this compound. chemicalbook.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. This often results in different relative intensities for the vibrational modes. For instance, the C=O stretching band, which is very strong in the IR spectrum, is also present in the Raman spectrum but may be of different relative intensity. Conversely, aromatic ring vibrations and C-C backbone stretches often produce strong Raman signals.

In research, Raman spectroscopy, often combined with Density Functional Theory (DFT) calculations, is used for detailed vibrational assignments of fluorobenzoic acids and their dimers. researchgate.netresearchgate.net Such studies help in understanding the subtle structural changes and intermolecular interactions, like the hydrogen bonding in the carboxylic acid dimer, which is reflected in the vibrational frequencies of the participating groups. researchgate.net

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within the this compound molecule, providing insights into its electronic structure and optical characteristics.

UV-Visible Absorption Spectroscopy

The UV-Visible spectrum of this compound in solution is characterized by absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the carboxyl function. nist.govniscpr.res.in The spectrum typically shows strong absorptions in the ultraviolet region.

Studies on fluorobenzoic acids in various solvents have identified multiple absorption bands. niscpr.res.in For meta-fluorobenzoic acid, a π → π* transition is observed around 36.10 kK (approx. 277 nm). niscpr.res.in A lower energy n → π* transition is also predicted and has been observed in excitation spectra, though it is often obscured in standard absorption spectra due to low intensity and overlap with the more intense π → π* band. niscpr.res.in The position and intensity of these bands can be influenced by the solvent polarity due to solute-solvent interactions. niscpr.res.in In coordination complexes, these transitions can be modified, and new bands arising from metal-to-ligand or ligand-to-metal charge transfers may appear. researchgate.net

Table 2: UV Absorption Maxima for 3-Fluorobenzoic Acid

| Solvent | λ_max (nm) | Transition Type | Reference |

| Cyclohexane | ~277 | π → π | niscpr.res.in |

| Ethanol | ~277 | π → π | niscpr.res.in |

| Water | ~276 | π → π* | niscpr.res.in |

Data adapted from studies on the electronic spectra of fluorobenzoic acids.

Fluorescence Excitation and Emission Spectroscopy

While the 3-fluorobenzoic acid monomer is generally considered non-fluorescent in isolated conditions due to efficient intersystem crossing, its dimer exhibits fluorescence. aip.org Detailed spectroscopic studies using laser-induced fluorescence excitation (FE) and dispersed fluorescence (DF) in supersonic jet expansions have provided significant insights into the excited-state dynamics of the 3-fluorobenzoic acid dimer (3-FBA₂). aip.orgebi.ac.ukaip.org

These studies have revealed the existence of two distinct conformational isomers of the dimer, which are nearly isoenergetic in the ground state but display different spectroscopic and photophysical behaviors. aip.orgaip.org In the fluorescence excitation spectrum, the electronic origins (S₁←S₀) of these two conformers are separated by only 24 cm⁻¹. The vibronic activity in the spectra is dominated by a low-frequency mode assigned to the in-plane "gear" or "cogwheel" vibration of the cyclic hydrogen-bonded framework of the dimer. The differing intensities of these vibronic bands for the two isomers indicate that the distortion of the hydrogen-bonded frame upon electronic excitation is different for each conformer. aip.orgaip.org Furthermore, the fluorescence lifetimes at the S₁ zero-point level are significantly different for the two isomers, highlighting how conformational changes can influence the excited-state dynamics. ebi.ac.uk

X-ray Crystallography and Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Several crystal structures containing the this compound moiety have been determined, including those of its acid form complexed with other molecules and its ester derivatives.

A study on phenyl this compound (C₁₃H₉FO₂) revealed that while it differs from phenyl benzoate (B1203000) only by a single fluorine atom, their molecular conformations and crystal packing are quite different. researchgate.net This highlights the significant influence of the fluorine substituent on the solid-state structure.

More recently, the conformational polymorphism of a molecular complex between 3-fluorobenzoic acid and 4-acetylpyridine (B144475) has been characterized by single-crystal X-ray and neutron diffraction. rsc.org This work identified two polymorphic forms based on the same dimeric hydrogen-bonded unit. The polymorphism arises from a 180° rotation around the intermolecular hydrogen bond, leading to different packing arrangements of the dimeric units. rsc.org

Table 3: Example Crystallographic Data for a this compound-Containing Structure (Complex of 3-Fluorobenzoic Acid and 4-Acetylpyridine, Form I)

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀FNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.987(3) |

| b (Å) | 6.940(1) |

| c (Å) | 12.352(3) |

| β (°) | 108.83(3) |

| Volume (ų) | 1136.2(4) |

| Z | 4 |

Data from the study of a molecular complex containing 3-fluorobenzoic acid. rsc.org

Single-Crystal X-ray Diffraction of this compound Derivatives and Complexes

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise molecular structure of crystalline solids. warwick.ac.uk This method has been instrumental in characterizing a variety of metal complexes and derivatives incorporating the this compound (3-fba) ligand.

Research has led to the synthesis and characterization of novel mononuclear coordination compounds, such as [Co(3-fba)₂(na)₂(H₂O)₂] (1) and [Ni(3-fba)₂(na)₂(H₂O)₂] (2), where 'na' is pyridine-3-carboxamide (B1143946). researchgate.nettandfonline.com X-ray analysis of these compounds revealed that they are isostructural, crystallizing in the monoclinic space group P2₁/n. researchgate.net In these complexes, the central metal ion (Co²⁺ or Ni²⁺) is coordinated in a distorted octahedral geometry. researchgate.nettandfonline.com The this compound anion acts as a monodentate ligand, coordinating to the metal center through one of its carboxylate oxygen atoms. tandfonline.com The coordination sphere is completed by two pyridine-3-carboxamide ligands and two water molecules. tandfonline.com

Further studies have expanded the range of known this compound complexes. A series of heterotrimetallic dysprosium–manganese–sodium 12-metallacrown-4 compounds have been synthesized and structurally characterized. researchgate.netresearchgate.net The complex incorporating this compound, DyNa(this compound)₄[12-MC(Mn(III))N(shi)₄], was analyzed by single-crystal X-ray diffraction, contributing to the understanding of how different benzoate derivatives influence the structure of these complex metallacrowns. researchgate.netresearchgate.net

The versatility of this compound as a ligand is also demonstrated in its complexes with other metals, including cadmium and silver. Three new cadmium–this compound complexes with pyridine-3-carboxamide have been synthesized and structurally analyzed using single-crystal X-ray methods. kafkas.edu.tr Additionally, the structure of a silver coordination polymer, catena-Poly[[silver(I)-μ-ethane-1,2-diamine-κN:N′] this compound monohydrate], has been elucidated by SCXRD. researchgate.net In the development of functional materials, chiral zinc(II) coordination polymers based on a derivative, (R)-4-(4-(1-carboxyethoxy)phenoxy)-3-fluorobenzoic acid, have had their complex three-dimensional structures determined by single-crystal X-ray diffraction. acs.org

Table 1: Crystallographic Data for Selected this compound Complexes

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference(s) |

| [Co(3-fba)₂(na)₂(H₂O)₂] | C₂₆H₂₄CoF₂N₄O₈ | Monoclinic | P2₁/n | Distorted octahedral geometry; 3-fba is a monodentate ligand. | researchgate.net, tandfonline.com |

| [Ni(3-fba)₂(na)₂(H₂O)₂] | C₂₆H₂₄F₂N₄NiO₈ | Monoclinic | P2₁/n | Isostructural with the Co(II) complex; distorted octahedral geometry. | researchgate.net, tandfonline.com |

| DyNa(3-Fben)₄[12-MC(Mn(III))N(shi)₄] | C₅₆H₃₆DyF₄Mn₄N₄NaO₁₆ | - | - | Heterotrimetallic 12-metallacrown-4 structure. | researchgate.net, researchgate.net |

| catena-Poly[[Ag(I)-μ-en] 3-fba·H₂O] | (C₉H₁₁AgFN₂O₃)n | - | - | Polymeric chain structure with bridging ethane-1,2-diamine ligands. | researchgate.net |

| Zn(II) Chiral Coordination Polymer | - | - | - | 3D rhombic right-handed structure or 2D sq1 networks depending on co-ligands. | acs.org |

Analysis of Conformational Isomers and Packing

In more complex systems, such as the chiral zinc(II) coordination polymers derived from (R)-4-(4-(1-carboxyethoxy)phenoxy)-3-fluorobenzoic acid, hydrogen bonding directs the formation of supramolecular architectures. acs.org For instance, two-dimensional undulated layers can be connected via O–H···O hydrogen bonds between anions and lattice water molecules, resulting in a three-dimensional supramolecular structure. acs.org The packing arrangement in these materials can be complex, featuring interpenetrated networks and specific stacking patterns like ABAB stacking. acs.org

Studies on the 3-fluorobenzoic acid dimer have also been conducted to analyze its conformational isomers. researchgate.net While detailed findings on the specific conformers of this compound itself are limited in the provided results, research into related molecules like methyl 2-fluorobenzoate (B1215865) shows that the interplay between the fluorine and carbonyl groups leads to distinct planar conformers (cis and trans), with the trans conformer being more stable. rsc.org This suggests that the orientation of the carboxyl group relative to the fluorine atom is a key conformational feature in fluorinated benzoates.

Chromatographic Separation Methods (e.g., HPLC, UHPLC, GC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in various matrices. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC) are widely employed for this purpose.

A rapid and reliable UHPLC-MS/MS method has been developed for the analysis of seventeen fluorinated benzoic acids, including this compound (3-FBA), which are used as tracers in geothermal and oil well applications. s4science.at This method utilizes a reverse-phase C18 column and achieves excellent separation for most analytes in under four minutes. s4science.at It was noted that under the acidic mobile phase conditions used, 3-FBA and 4-FBA exhibit similar retention times. s4science.at

Conventional HPLC methods are also effective. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid can be used to analyze ethyl this compound. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com Furthermore, fast HPLC separations of a range of benzoic acids, including 3-fluorobenzoic acid, have been achieved in less than one minute using core-shell particle columns, which operate at lower backpressures than columns packed with sub-2 µm particles. fishersci.com

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable tool, particularly for analyzing derivatives or metabolites of this compound. In studies of its biodegradation, GC-MS was used to analyze the trimethylsilyl (TMS) derivative of this compound, which was found to have a retention time of 22.8 minutes under the specified conditions. nih.gov GC is also a standard method for purity analysis of 3-fluorobenzoic acid and its esters, such as ethyl this compound. vwr.comtcichemicals.com

Table 2: Selected Chromatographic Methods for this compound Analysis

| Method | Analyte(s) | Column | Key Parameters | Application | Reference(s) |

| UHPLC-MS/MS | 17 Fluorobenzoic acids (inc. 3-FBA) | Restek® Force C18 (50 x 3.0 mm, 1.8 µm) | Analysis Time: 4 min. Mobile Phase: Water/Acetonitrile with formic acid gradient. | Water tracer analysis | s4science.at |

| HPLC | Ethyl this compound | Newcrom R1 (Reverse Phase) | Mobile Phase: Acetonitrile, water, and phosphoric acid. Scalable for preparative separation. | Analysis and isolation of impurities | sielc.com |

| Fast HPLC | 3-Fluorobenzoic acid & other benzoic acids | Accucore C18 (100 x 2.1mm, 2.6 µm) | Flow Rate: 0.8 mL/min. Mobile Phase: Acetonitrile/Potassium phosphate (B84403) buffer (pH 2.5). Separation in < 1 min. | Fast separation of intermediates | fishersci.com |

| GC-MS | TMS derivative of this compound | - | Retention Time: 22.8 min. | Analysis of metabolic products | nih.gov |

| GC | Ethyl this compound | - | - | Purity analysis (>98.0%) | tcichemicals.com |

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to modeling the behavior of 3-fluorobenzoate. They allow for a detailed examination of the molecule's electronic structure and its influence on physical and chemical properties.

The geometric and electronic properties of this compound and its derivatives have been extensively studied using various QM methods. DFT calculations, particularly with the B3LYP functional, are commonly employed for molecular structure optimization. mdpi.comnih.govcore.ac.uk For instance, the geometry of complex molecules incorporating the this compound moiety has been optimized using the B3LYP exchange-correlation potential combined with basis sets like def2TZVPP. mdpi.comcore.ac.uk Such calculations have been performed using software packages like Gaussian. mdpi.comcore.ac.uk

Studies have explored different conformations, such as the syn and anti forms in derivatives, where the fluorine atom is positioned on the same or opposite side of the benzene (B151609) ring relative to a neighboring carbonyl group, respectively. core.ac.uk Ab initio calculations at the MP2/6-31G(**) level of theory have been used to determine properties like binding energies in dimers of 3-fluorobenzoic acid, which were predicted to be around 17 kcal/mol. ebi.ac.uk

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. For Cd(II) complexes of this compound, the HOMO-LUMO energy gap has been calculated to be 2.18 eV using the B3LYP method. researchgate.net Theoretical calculations on other cadmium complexes containing this compound have also been performed to analyze their frontier molecular orbitals and energy gaps. researchgate.net These calculations help in understanding the electronic transitions and potential photoreactivity of such materials. researchgate.net

Interactive Table: Summary of QM Methods for this compound Structure and Electronics

| Compound Type | Method/Functional | Basis Set | Software | Calculated Properties | Reference |

|---|---|---|---|---|---|

| Liquid Crystal Derivative | DFT/B3LYP-D3(BJ) | def2TZVPP | Gaussian 16 | Optimized geometry (syn/anti conformers) | core.ac.uk |

| Liquid Crystal Derivative | DFT/B3LYP | def2TZVPP | Gaussian 09 | Optimized molecular structure | mdpi.comnih.gov |

| 3-Fluorobenzoic Acid Dimer | ab initio/MP2 | 6-31G(**) | Not Specified | Ground state binding energy | ebi.ac.uk |

| Cd(II) Complex | DFT/B3LYP | LANL2DZ/MIX | Not Specified | Dipole moment, HOMO-LUMO energy gap | researchgate.net |

| Zn(II) Coordination Polymer | DFT | Not Specified | VASP | Optimized geometry, electronic energy | sciengine.com |

Theoretical vibrational frequency analysis is a key tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations have been successfully applied to assign the IR absorption bands of molecules containing the this compound group. core.ac.uk For a liquid crystalline derivative, DFT calculations helped establish a positive correlation between average intermolecular distances and the vibrational frequencies of two C=O stretching bands, suggesting changes in weak C-H···O=C hydrogen bonding upon heating. core.ac.uk

In studies of the 3-fluorobenzoic acid dimer, normal mode frequencies predicted by DFT (B3LYP/6-311G(**)) were essential for assigning a low-frequency mode to the in-plane gear (cogwheel) vibration of the cyclic hydrogen-bonded frame. ebi.ac.uk For metal complexes of this compound, theoretical IR spectra have been generated and compared with experimental data to confirm structural features. researchgate.netresearchgate.net For instance, in a Co(II) complex, vibrational frequency analysis was conducted in the gas phase to aid in the assignment of the experimental FT-IR spectrum. researchgate.net The correlation between the vibrational frequencies of the carboxylate group and its coordination mode to a metal ion is a well-established principle supported by ab initio studies. nih.gov High-resolution rotational spectroscopy of related compounds like methyl-3-fluorobenzoate has also been complemented by quantum chemical calculations to analyze conformational structures. altervista.orgunibo.it

The behavior of this compound in its electronically excited states governs its photophysical and photochemical properties. The excited states of the 3-fluorobenzoic acid dimer have been investigated using techniques like laser-induced fluorescence excitation (FE) and dispersed fluorescence (DF) spectroscopy. ebi.ac.uk These experiments identified two distinct conformational isomers with different spectral and dynamical properties. ebi.ac.uk Configuration Interaction Singles (CIS) calculations were used to propose that these differences arise from variations in their S1 (first excited singlet state) potential energy surfaces. ebi.ac.uk

Studies on 9-anthracenemethyl-3-fluorobenzoate have explored the dynamics of photoinduced intramolecular electron transfer (PIET), where the fluorescence of the anthracene (B1667546) moiety is quenched. scispace.com The rate of this electron transfer process is influenced by the electron-withdrawing nature of the fluorinated benzoate (B1203000) group. scispace.com Furthermore, the excited state dynamics of metal complexes containing this compound have been examined. mdpi.comresearchgate.net In certain Cd(II) complexes, a blue shift in the fluorescence emission peak was observed after UV irradiation, indicating a photoreaction and transformation of the material's electronic structure. mdpi.com The light absorption properties of complexes between flavin radicals and this compound have also been characterized, showing that the environment significantly affects the spectral features. umich.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding the behavior of this compound-containing molecules in complex environments, such as in solution or interacting with biological macromolecules.

MD simulations have been employed to investigate the binding of ligands derived from this compound to protein targets. For example, in the development of novel synthetic retinoids, MD simulations were used alongside molecular docking to predict the binding modes and interactions within the ligand-binding pockets of retinoic acid receptors (RARs). nih.gov These simulations provided insights into the stability of ligand-protein complexes and helped rationalize experimentally observed binding affinities. nih.gov Similarly, MD simulations have been used to study the interactions of drug candidates with their protein targets, such as in the case of C-seco-taxoids with β-tubulin and TLR8 antagonists with their receptor. farmaceut.orgmolaid.com In these studies, the systems are typically placed in a solvent box (e.g., TIP3P water model) and the dynamics are simulated to observe the stability of interactions, such as hydrogen bonds, over time. nih.govfarmaceut.org

Quantitative Structure-Metabolism/Reactivity Relationship (QSMR/QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the chemical structure of a compound with its reactivity. For this compound, such studies have provided quantitative data on its reaction kinetics with certain reactive species.

One area of investigation has been the reaction of this compound with hydrated electrons (e⁻aq), a potent reducing species generated in advanced reduction processes for water treatment. A QSRR study reported the absolute rate constant for the reaction between the this compound ion and the hydrated electron. mtu.edu This work is part of a larger effort to build predictive models for the degradation of aqueous organic contaminants. mtu.edursc.org

Interactive Table: QSRR Data for this compound and a Derivative

| Compound | Reactant | Method | Rate Constant / Property | Reference |

|---|---|---|---|---|

| This compound ion | Hydrated electron (e⁻aq) | Experimental | 6.70 x 10⁹ M⁻¹s⁻¹ | mtu.edu |

Prediction of Reaction Pathways and Intermediates

Theoretical calculations are instrumental in predicting and elucidating the reaction pathways of this compound, particularly in metabolic and degradation processes. Studies on the anaerobic metabolism of this compound by the bacterium Syntrophus aciditrophicus have provided strong evidence for a reductive dearomatization pathway. researchgate.netresearchgate.net Experimental analysis using mass spectrometry and ¹⁹F NMR detected a key metabolite, a fluorodiene, which supports a mechanism involving an initial two-electron reduction of the benzoyl-CoA ring. researchgate.netcore.ac.uk

Computational predictions also help to understand the regioselectivity of enzymatic reactions. For example, the action of benzoate-1,2-dioxygenase on this compound can lead to two different reaction pathways. nih.gov Hydroxylation can produce either 3-fluorocatechol (B141901) or 4-fluorocatechol (B1207897), which are then processed into different downstream products, demonstrating how computational models can predict the formation of specific intermediates. nih.gov The enviPath online pathway prediction system includes this compound in its database, allowing for the generation of predicted degradation pathways based on a library of known biotransformation rules. envipath.org The degradation of 3-chlorobenzoate (B1228886), a related compound, often proceeds via chloro)catechol intermediates, and these known pathways can serve as models for predicting the fate of this compound in similar biological systems. oup.com

Intermolecular Interaction Modeling

Computational and theoretical chemistry investigations into this compound have provided significant insights into the non-covalent interactions that govern its molecular assembly. These studies often focus on the dimeric form of 3-fluorobenzoic acid and the various intermolecular forces present in its crystal structure.

The primary and most dominant intermolecular interaction in the 3-fluorobenzoic acid dimer is the formation of cyclic double hydrogen bonds between the carboxylic acid groups of two molecules. nih.govaip.org Theoretical calculations have been employed to determine the stability of this dimer. Ab initio quantum chemistry calculations at the MP2/6-31G(**) level of theory have predicted the binding energy for the 3-fluorobenzoic acid dimer to be approximately 17 kcal/mol. nih.govebi.ac.uk This strong interaction is the principal force driving the formation of the dimer.